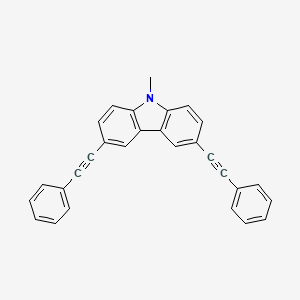
9-methyl-3,6-bis(phenylethynyl)-9H-carbazole
Übersicht
Beschreibung
9-methyl-3,6-bis(phenylethynyl)-9H-carbazole, also known as MPE-C, is a unique compound that has gained significant attention in the field of materials science and organic electronics. This compound is a small molecule that exhibits excellent optoelectronic properties, making it a promising candidate for various applications such as organic light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors.
Wirkmechanismus
9-methyl-3,6-bis(phenylethynyl)-9H-carbazole functions as an electron transport material in OLEDs, facilitating the movement of electrons from the cathode to the emitting layer. The compound's unique molecular structure allows for efficient electron transport and high quantum efficiency.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 9-methyl-3,6-bis(phenylethynyl)-9H-carbazole. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity or genotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
9-methyl-3,6-bis(phenylethynyl)-9H-carbazole has several advantages for lab experiments, including its high quantum efficiency, good thermal stability, and excellent charge transport properties. However, the compound's limited solubility in common solvents can be a limitation in some experiments.
Zukünftige Richtungen
There are several future directions for research on 9-methyl-3,6-bis(phenylethynyl)-9H-carbazole, including:
1. Further optimization of the synthesis method to improve the compound's solubility and yield.
2. Investigation of the compound's applications in other organic electronic devices, such as photovoltaic cells and field-effect transistors.
3. Study of the compound's interactions with other materials to enhance its performance in OLEDs.
4. Exploration of the compound's potential applications in biomedical imaging and sensing.
5. Investigation of the compound's stability and durability in various environmental conditions.
In conclusion, 9-methyl-3,6-bis(phenylethynyl)-9H-carbazole is a promising compound with excellent optoelectronic properties that make it an ideal candidate for various applications in organic electronics. Further research is needed to fully explore the compound's potential and optimize its performance in different applications.
Wissenschaftliche Forschungsanwendungen
9-methyl-3,6-bis(phenylethynyl)-9H-carbazole has been extensively researched for its applications in organic electronics, particularly in OLEDs. OLEDs are a type of display technology that uses organic compounds to emit light. 9-methyl-3,6-bis(phenylethynyl)-9H-carbazole exhibits high quantum efficiency, good thermal stability, and excellent charge transport properties, making it an ideal material for OLEDs.
Eigenschaften
IUPAC Name |
9-methyl-3,6-bis(2-phenylethynyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N/c1-30-28-18-16-24(14-12-22-8-4-2-5-9-22)20-26(28)27-21-25(17-19-29(27)30)15-13-23-10-6-3-7-11-23/h2-11,16-21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBWUCDLPXGZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=C1C=CC(=C4)C#CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-3,6-bis(phenylethynyl)-9H-carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



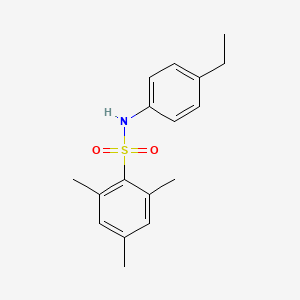
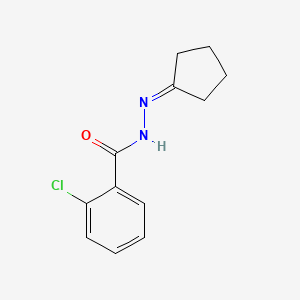
![N,N,N'-trimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B3844341.png)

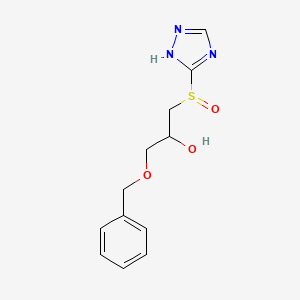

![1-[(4-chlorobenzyl)sulfinyl]-3-phenoxy-2-propanol](/img/structure/B3844379.png)
![7-hydroxy-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3844386.png)
![2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-N-1,3-thiazol-2-ylacetamide](/img/structure/B3844405.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B3844409.png)

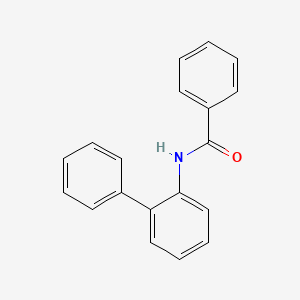

![3-[(cyclohexylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3844441.png)